Cas no 2228305-80-2 (4,4,4-trifluoro-3-(4-methyl-1,3-thiazol-5-yl)butanoic acid)

4,4,4-trifluoro-3-(4-methyl-1,3-thiazol-5-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4,4,4-trifluoro-3-(4-methyl-1,3-thiazol-5-yl)butanoic acid
- 2228305-80-2
- EN300-1970126
-
- Inchi: 1S/C8H8F3NO2S/c1-4-7(15-3-12-4)5(2-6(13)14)8(9,10)11/h3,5H,2H2,1H3,(H,13,14)
- InChI Key: HGSWNWIMFCKURB-UHFFFAOYSA-N
- SMILES: S1C=NC(C)=C1C(C(F)(F)F)CC(=O)O
Computed Properties
- Exact Mass: 239.02278416g/mol
- Monoisotopic Mass: 239.02278416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 78.4Ų
4,4,4-trifluoro-3-(4-methyl-1,3-thiazol-5-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1970126-0.25g |
4,4,4-trifluoro-3-(4-methyl-1,3-thiazol-5-yl)butanoic acid |
2228305-80-2 | 0.25g |
$840.0 | 2023-09-16 | ||
Enamine | EN300-1970126-2.5g |
4,4,4-trifluoro-3-(4-methyl-1,3-thiazol-5-yl)butanoic acid |
2228305-80-2 | 2.5g |
$1791.0 | 2023-09-16 | ||
Enamine | EN300-1970126-1.0g |
4,4,4-trifluoro-3-(4-methyl-1,3-thiazol-5-yl)butanoic acid |
2228305-80-2 | 1g |
$1485.0 | 2023-06-03 | ||
Enamine | EN300-1970126-5g |
4,4,4-trifluoro-3-(4-methyl-1,3-thiazol-5-yl)butanoic acid |
2228305-80-2 | 5g |
$2650.0 | 2023-09-16 | ||
Enamine | EN300-1970126-5.0g |
4,4,4-trifluoro-3-(4-methyl-1,3-thiazol-5-yl)butanoic acid |
2228305-80-2 | 5g |
$4309.0 | 2023-06-03 | ||
Enamine | EN300-1970126-0.1g |
4,4,4-trifluoro-3-(4-methyl-1,3-thiazol-5-yl)butanoic acid |
2228305-80-2 | 0.1g |
$804.0 | 2023-09-16 | ||
Enamine | EN300-1970126-1g |
4,4,4-trifluoro-3-(4-methyl-1,3-thiazol-5-yl)butanoic acid |
2228305-80-2 | 1g |
$914.0 | 2023-09-16 | ||
Enamine | EN300-1970126-10g |
4,4,4-trifluoro-3-(4-methyl-1,3-thiazol-5-yl)butanoic acid |
2228305-80-2 | 10g |
$3929.0 | 2023-09-16 | ||
Enamine | EN300-1970126-0.5g |
4,4,4-trifluoro-3-(4-methyl-1,3-thiazol-5-yl)butanoic acid |
2228305-80-2 | 0.5g |
$877.0 | 2023-09-16 | ||
Enamine | EN300-1970126-0.05g |
4,4,4-trifluoro-3-(4-methyl-1,3-thiazol-5-yl)butanoic acid |
2228305-80-2 | 0.05g |
$768.0 | 2023-09-16 |
4,4,4-trifluoro-3-(4-methyl-1,3-thiazol-5-yl)butanoic acid Related Literature
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
Additional information on 4,4,4-trifluoro-3-(4-methyl-1,3-thiazol-5-yl)butanoic acid
Comprehensive Overview of 4,4,4-Trifluoro-3-(4-methyl-1,3-thiazol-5-yl)butanoic Acid (CAS No. 2228305-80-2)
The compound 4,4,4-trifluoro-3-(4-methyl-1,3-thiazol-5-yl)butanoic acid (CAS No. 2228305-80-2) is a fluorinated thiazole derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. With the increasing demand for fluorinated compounds in drug discovery, this molecule stands out for its potential applications in modulating biological activity. The presence of a trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable scaffold for designing novel therapeutics.
Recent studies highlight the growing interest in thiazole-based compounds, particularly those incorporating fluorine atoms, as they exhibit improved bioavailability and target selectivity. Researchers are actively exploring the role of 4,4,4-trifluoro-3-(4-methyl-1,3-thiazol-5-yl)butanoic acid in enzyme inhibition and receptor binding, with a focus on its potential in treating metabolic disorders and inflammatory diseases. Its CAS number 2228305-80-2 is frequently cited in patent literature, underscoring its commercial relevance.
From a synthetic chemistry perspective, the preparation of 4,4,4-trifluoro-3-(4-methyl-1,3-thiazol-5-yl)butanoic acid involves multi-step organic transformations, including the introduction of the thiazole ring and subsequent fluorination. The compound’s carboxylic acid moiety allows for further derivatization, enabling the creation of esters, amides, and other functionalized analogs. This versatility aligns with the current trend in fragment-based drug design, where small molecular fragments are optimized for enhanced pharmacological properties.
Environmental and regulatory considerations are also critical when discussing fluorinated organic compounds. While 4,4,4-trifluoro-3-(4-methyl-1,3-thiazol-5-yl)butanoic acid is not classified as hazardous, its persistence in ecosystems warrants careful handling and disposal. Industry best practices emphasize the use of green chemistry principles to minimize waste and improve sustainability in its synthesis.
In the context of AI-driven drug discovery, this compound has been featured in computational studies predicting its interactions with biological targets. Machine learning models are increasingly used to optimize the structure-activity relationship (SAR) of such molecules, reducing the time and cost associated with traditional screening methods. This intersection of cheminformatics and experimental validation highlights the compound’s relevance in modern research.
For researchers seeking high-purity 4,4,4-trifluoro-3-(4-methyl-1,3-thiazol-5-yl)butanoic acid, analytical techniques like HPLC and NMR spectroscopy are essential for quality control. Suppliers often provide detailed certificates of analysis (CoA) to ensure compliance with industry standards. The compound’s CAS registry number 2228305-80-2 serves as a unique identifier for procurement and regulatory documentation.
Looking ahead, the demand for fluorinated heterocycles like 4,4,4-trifluoro-3-(4-methyl-1,3-thiazol-5-yl)butanoic acid is expected to rise, driven by advancements in precision medicine and agrochemical innovation. Its integration into combinatorial chemistry libraries further expands its utility in high-throughput screening campaigns. As the scientific community continues to explore its potential, this compound remains a focal point in the quest for next-generation bioactive molecules.
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